molecular formula C4H6N2O B3187029 Furan-2,3-diamine CAS No. 137891-47-5

Furan-2,3-diamine

Cat. No.: B3187029
CAS No.: 137891-47-5
M. Wt: 98.1 g/mol
InChI Key: XBOHKUPCELBZPH-UHFFFAOYSA-N
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Description

Furan-2,3-diamine (C₄H₆N₂O) is a heterocyclic compound featuring a five-membered furan ring with two amine groups at the 2- and 3-positions. These compounds share key reactivity traits due to the presence of vicinal diamine groups, which enable diverse applications in medicinal chemistry, dye synthesis, and materials science.

Properties

CAS No.

137891-47-5

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

IUPAC Name

furan-2,3-diamine

InChI

InChI=1S/C4H6N2O/c5-3-1-2-7-4(3)6/h1-2H,5-6H2

InChI Key

XBOHKUPCELBZPH-UHFFFAOYSA-N

SMILES

C1=COC(=C1N)N

Canonical SMILES

C1=COC(=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Furan-2,3-diamine with structurally and functionally related diamines, based on the provided evidence:

Compound Structure Key Properties Synthesis & Applications References
Pyridine-2,3-diamine Six-membered ring with two N atoms - Undergoes oxidative dimerization to form anticancer/antimicrobial agents.
- Reactivity influenced by electron-deficient pyridine ring.
Synthesized via microbial oxidation (e.g., Burkholderia sp. MAK1) for dimeric drug candidates.
Pyrazine-2,3-diamine Six-membered ring with two N atoms - Used in Groebke-Blackburn-Bienaymé reactions to generate adenine-mimetic libraries.
- High selectivity under mild conditions.
Reacts with aldehydes and isocyanides to form imidazo[1,2-a]pyrazines for medicinal chemistry.
5-Nitropyridine-2,3-diamine Pyridine with nitro and amine groups - High molecular weight (154.13 g/mol).
- Potential precursor for explosives or pharmaceuticals.
Commercial availability (CAS 3537-14-2); used in niche synthetic routes.
Naphthalene-2,3-diamine Two fused benzene rings with amines - Forms fluorescent complexes for metal detection.
- Applied in environmental and biological assays.
Synthesized from naphthalene derivatives; used in chemosensors and bioimaging.
This compound Five-membered furan with amines - Hypothesized reactivity due to electron-rich furan ring.
- Potential for heterocyclic dye or drug synthesis.
Not directly reported; inferred from furan-2,3-dione chemistry (e.g., dye synthesis via cyclization).

Key Findings:

Reactivity Differences :

  • Pyridine- and pyrazine-diamines leverage nitrogen’s electron-withdrawing effects for nucleophilic reactions (e.g., dimerization, cycloadditions) .
  • This compound (hypothetically) may exhibit enhanced electron density at the diamine sites due to furan’s oxygen atom, favoring electrophilic substitutions or metal coordination.

Biological Activity :

  • Pyridine-2,3-diamine dimers show promise as anticancer agents via apoptosis induction .
  • Pyrazine-2,3-diamine derivatives mimic adenine, suggesting applications in kinase inhibitors or nucleotide analogs .

Industrial Applications :

  • Naphthalene-2,3-diamine is critical in fluorescent probes , while furan-2,3-diones (structurally related to the diamine) are precursors for high-performance vat dyes .

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